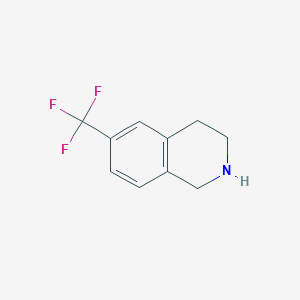
6-(三氟甲基)-1,2,3,4-四氢异喹啉
描述
- 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the formula C~10~H~9~F~3~N.
- The trifluoromethyl group (CF~3~) is covalently bonded to the isoquinoline ring, replacing hydrogen atoms.
- It is a colorless solid with a unique structure that combines the properties of the isoquinoline moiety and the trifluoromethyl group.
Synthesis Analysis
- Various methods exist to introduce the trifluoromethyl group into organic compounds.
- Common approaches include using sulfur tetrafluoride, trihalomethyl compounds, and antimony trifluoride.
- The Swarts reaction and trifluoromethyl copper reactions are also employed for synthesis.
Molecular Structure Analysis
- The molecular structure consists of an isoquinoline ring with a trifluoromethyl group attached.
- The trifluoromethyl group enhances the compound’s electronegativity and acidity.
- The unique combination of fluorine and the isoquinoline moiety contributes to its properties.
Chemical Reactions Analysis
- Trifluoromethyl-substituted compounds can act as strong acids or alter basicity.
- The trifluoromethyl group can modify solubility and reactivity in other molecules.
Physical And Chemical Properties Analysis
- It is a colorless solid with a melting point of -110°C and a boiling point of -22.5°C.
- The trifluoromethyl group enhances its properties, making it useful in various applications.
科学研究应用
-
Organic Chemistry
- Application : Trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties .
- Method : Twenty-three novel trifluoromethyl pyrimidine derivatives containing an amide moiety were designed and synthesized through four-step reactions .
- Results : Some of the title compounds exhibited good in vitro antifungal activities against various fungi at 50 μg/ml. The synthesized compounds showed moderate insecticidal activities at 500 μg/ml, which were lower than those of chlorantraniliprole. In addition, the synthesized compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml, which were lower than those of doxorubicin .
-
Medicinal Chemistry
- Application : A serendipitous regioselective synthesis of DNA targeting agents, 1-trifluoroacetyl-3-aryl-5- (2-oxo-2-arylethylthio)-1,2,4-triazoles, has been achieved .
- Method : The synthesis was achieved through the one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
- Results : The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools. The most promising compound demonstrated a strong binding affinity (Kb = 1 × 10^5 M^−1) with double-helical DNA, particularly within the minor groove, resulting in the formation of a stable complex .
-
Agrochemical Industry
- Application : Trifluoromethylpyridine (TFMP) derivatives are key structural ingredients for the development of many agrochemical compounds .
- Method : The demand for TFMP derivatives has been increasing steadily in the last 30 years. The synthetic methods for introducing TFMP groups within the structures of other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
-
Pharmaceutical Industry
- Application : Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of pharmaceutical compounds .
- Method : The synthetic methods for introducing TFMP groups within the structures of other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis of 6-(trifluoromethyl)pyridin-2(1H)-one
- Application : 6-(trifluoromethyl)pyridin-2(1H)-one is a derivative of trifluoromethylpyridine and has potential applications in various fields .
- Method : Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .
- Results : The successful synthesis of 6-(trifluoromethyl)pyridin-2(1H)-one opens up possibilities for its use in various applications, although specific results or outcomes are not mentioned in the source .
-
Production of Crop-Protection Products
- Application : 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
- Method : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results : The production of 2,3,5-DCTF has met the steady growth in demand for TFMP derivatives in the last 30 years .
安全和危害
- It is flammable and can emit flammable gases upon contact with water.
- Proper handling, storage, and protective measures are essential.
未来方向
- Investigate additional applications, explore novel derivatives, and study its behavior in different environments.
Please note that this analysis is based on available information, and further research may reveal additional insights. 🌟
属性
IUPAC Name |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5,14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTVKLYMZOREFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592583 | |
| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
284027-37-8 | |
| Record name | 1,2,3,4-Tetrahydro-6-(trifluoromethyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284027-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



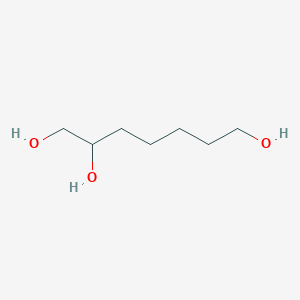

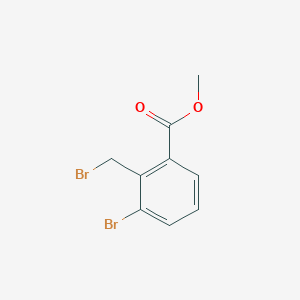
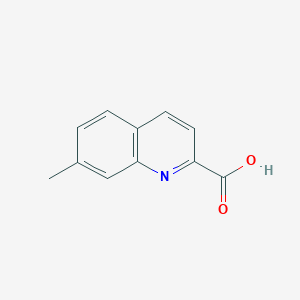
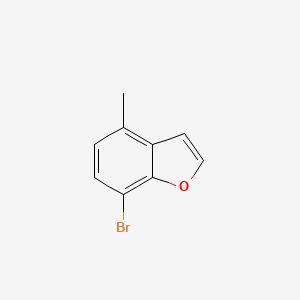
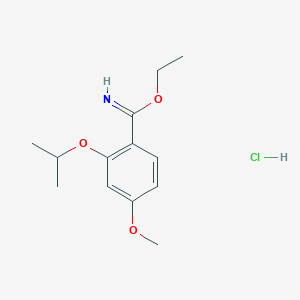
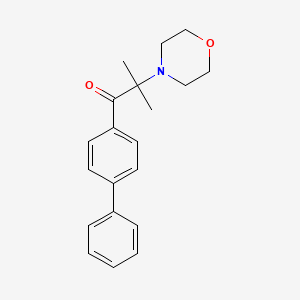
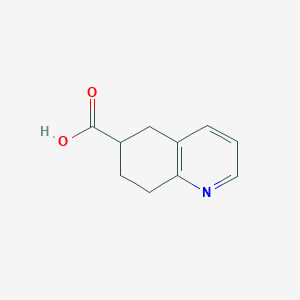
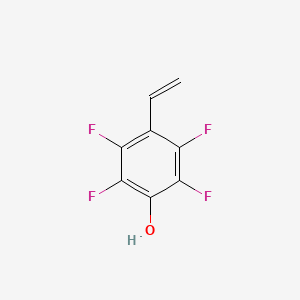
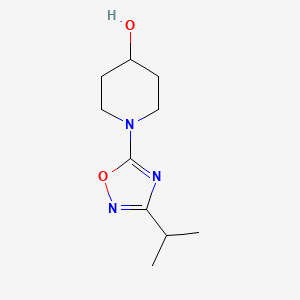
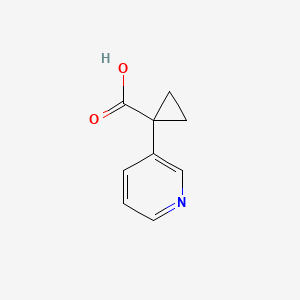
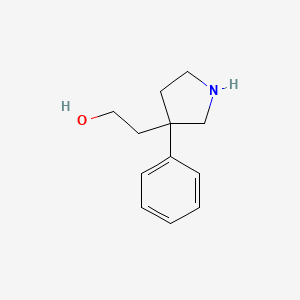
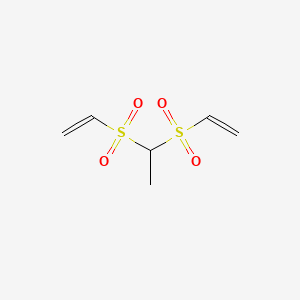
![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)